[(3-Carboxyphenyl)(fluoro)methyl](triphenyl)phosphanium bromide
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Overview
Description
(3-Carboxyphenyl)(fluoro)methylphosphanium bromide is an organophosphorus compound that features a phosphonium cation. This compound is known for its unique structure, which includes a carboxyphenyl group, a fluoro group, and a triphenylphosphanium moiety. It is typically used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxyphenyl)(fluoro)methylphosphanium bromide can be achieved through several methods. One common approach involves the reaction of triphenylphosphine with a suitable halogenated precursor, such as a brominated carboxyphenyl-fluoromethyl compound. The reaction is typically carried out in an organic solvent like dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3-Carboxyphenyl)(fluoro)methylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydroxide ions, cyanide ions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-Carboxyphenyl)(fluoro)methylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Carboxyphenyl)(fluoro)methylphosphanium bromide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The fluoro group and the phosphonium moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: Similar structure but lacks the carboxyphenyl and fluoro groups.
Triphenylphosphine oxide: Contains a phosphine oxide group instead of a phosphonium cation.
Benzyltriphenylphosphonium chloride: Features a benzyl group instead of a carboxyphenyl-fluoromethyl group.
Uniqueness
(3-Carboxyphenyl)(fluoro)methylphosphanium bromide is unique due to its combination of a carboxyphenyl group, a fluoro group, and a triphenylphosphanium moiety. This unique structure imparts specific chemical properties and reactivity that are not observed in similar compounds.
Properties
CAS No. |
89540-51-2 |
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Molecular Formula |
C26H21BrFO2P |
Molecular Weight |
495.3 g/mol |
IUPAC Name |
[(3-carboxyphenyl)-fluoromethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H20FO2P.BrH/c27-25(20-11-10-12-21(19-20)26(28)29)30(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19,25H;1H |
InChI Key |
REFVEFOREUTYBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(C4=CC(=CC=C4)C(=O)O)F.[Br-] |
Origin of Product |
United States |
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